Bis(tetrabutylammonium) dichromate

Catalog No.
S1899066
CAS No.
56660-19-6
M.F
C32H72CrN2O4
M. Wt
600.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tetrabutylammonium) dichromate

CAS Number

56660-19-6

Product Name

Bis(tetrabutylammonium) dichromate

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium

Molecular Formula

C32H72CrN2O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/2C16H36N.2Cr.7O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;/h2*5-16H2,1-4H3;;;;;;;;;/q2*+1;;;;;;;;2*-1

InChI Key

ZWQUOQAMKSRLDH-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-]

Oxidation of Alcohols to Carbonyls:

TBADC serves as a reagent for converting primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes or ketones) under aprotic conditions (absence of a protic solvent like water). This reaction is particularly useful when water-sensitive functional groups are present in the molecule. Source: Sigma-Aldrich:

Synthesis of Nitrophenols and Quinones:

TBADC plays a role in the preparation of nitrophenol derivatives and quinones. Nitrophenols are essential intermediates in the synthesis of various drugs and dyes, while quinones possess unique biological properties. The aprotic reaction conditions facilitated by TBADC allow for efficient synthesis of these compounds. Source: Sigma-Aldrich:

Conversion of Oximes to Carbonyls:

TBADC can be used to convert oximes (functional groups with a C=N-OH structure) to carbonyl compounds under microwave irradiation. This method offers a rapid and efficient alternative to traditional conversion techniques. Source: Sigma-Aldrich:

Catalyst Precursor in Dehydration Reactions:

TBADC serves as a precursor for catalysts used in the gas-phase dehydration of acetic acid to ketene. Ketene is a highly reactive intermediate utilized in various organic syntheses. The unique properties of TBADC allow for the development of efficient dehydration catalysts. Source: Sigma-Aldrich:

TBADC is significant in scientific research due to its strong oxidizing properties. It finds applications in various organic transformations, including:

  • Oxidation of alcohols to aldehydes and ketones.
  • Oxidation of alkenes to epoxides.
  • Polymerization reactions as an initiator.

Molecular Structure Analysis

TBADC has a complex ionic structure. The cation, tetrabutylammonium, consists of a central nitrogen atom bonded to four butyl chains (C₄H₉). The dichromate anion, Cr₂O₇²⁻, possesses two chromium (Cr) atoms in a central octahedral configuration, each surrounded by four oxygen atoms (O). These Cr atoms are bridged by three additional oxygen atoms, forming a distorted bidentate chelating ligand [].

A key feature of TBADC's structure is the separation of the oxidizing dichromate anion by the bulky tetrabutylammonium cation. This reduces the electrophilic character of chromium, making TBADC a milder oxidant compared to other chromium oxidants like chromic acid (H₂CrO₄).


Chemical Reactions Analysis

Synthesis:

TBADC is typically synthesized by the reaction of sodium dichromate (Na₂Cr₂O₇) with a solution of tetrabutylammonium bromide [(C₄H₉)₄NBr] in an organic solvent like dichloromethane (CH₂Cl₂).

Balanced equation:

Na₂Cr₂O₇ + 2[(C₄H₉)₄NBr] → (C₄H₉)₄N⁺₂Cr₂O₇²⁻ + 2NaBr

Decomposition:

Upon heating, TBADC decomposes to release oxygen gas (O₂) and chromium trioxide (CrO₃).

Balanced equation (simplified):

(C₄H₉)₄N⁺₂Cr₂O₇²⁻ → CrO₃ + ½ O₂ + degradation products

Other Relevant Reactions:

TBADC is a versatile oxidant involved in various organic transformations. Here's an example for alcohol oxidation to a ketone:

R-CH₂OH + (C₄H₉)₄N⁺₂Cr₂O₇²⁻ → R-C=O + (C₄H₉)₄N⁺CrO₄²⁻ + HOAc (acetic acid)

(Note: R represents an organic group)


Physical And Chemical Properties Analysis

  • Melting point: 136 °C [].
  • Solubility: Soluble in polar organic solvents like dichloromethane, acetone, and acetonitrile []. Insoluble in water.
  • Stability: Stable under dry conditions. Decomposes upon heating or exposure to moisture.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Irritant;Health Hazard;Environmental Hazard

Other CAS

56660-19-6

Dates

Modify: 2023-08-16

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